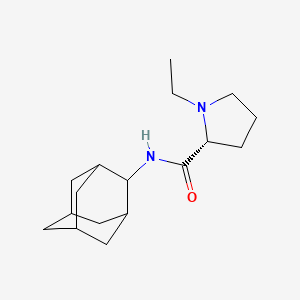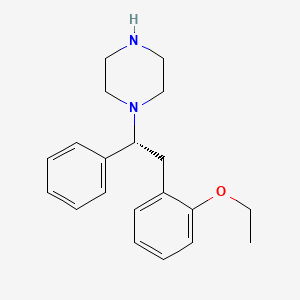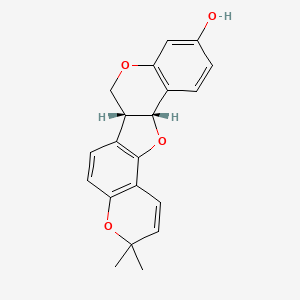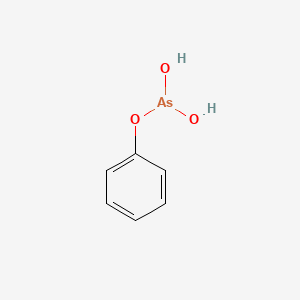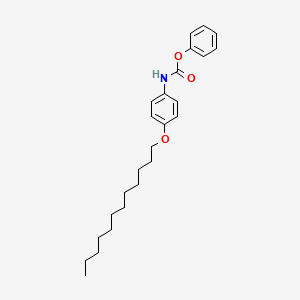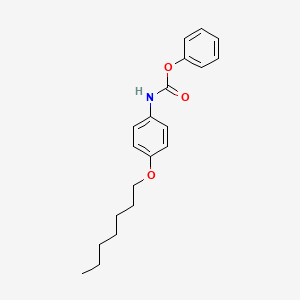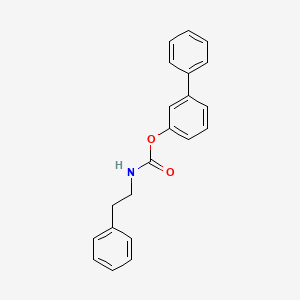
Phenethylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound that belongs to the class of alkylcarbamic acid biphenyl-3-yl esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl esters with phenethylcarbamic acid. One common method is the transesterification of aryl esters with phenols using an Earth-abundant metal catalyst . This reaction is environmentally friendly and practical, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, and Friedel–Crafts reactions . These methods allow for the efficient production of biphenyl compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Phenethylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Phenethylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenethylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of FAAH. This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to potential therapeutic effects such as pain relief and anxiety reduction .
Comparison with Similar Compounds
Similar Compounds
URB524: Cyclohexylcarbamic acid biphenyl-3-yl ester, known for its FAAH inhibitory properties.
URB597: A more potent FAAH inhibitor with significant anxiolytic-like properties.
URB602: Another FAAH inhibitor with specificity for metabolizing monoacyl glycerol compounds.
Uniqueness
Phenethylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific structure, which allows it to interact with FAAH in a distinct manner. Its phenethyl group provides unique steric and electronic properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C21H19NO2/c23-21(22-15-14-17-8-3-1-4-9-17)24-20-13-7-12-19(16-20)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,22,23) |
InChI Key |
SYRRFVWOILIONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)
![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)
![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)
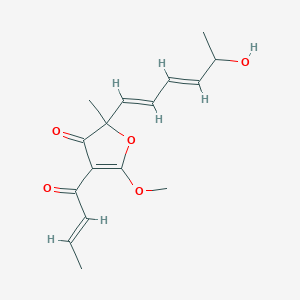
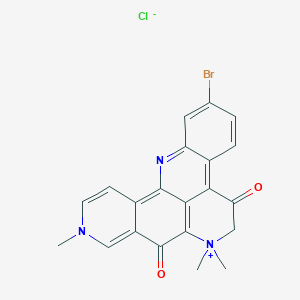
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10852521.png)
